1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI) 1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002169
InChI: InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1
SMILES:
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)

CAS No.:

Cat. No.: VC16002169

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI) -

Specification

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name (5S)-1,7-diazaspiro[4.4]nonane-2,6-dione
Standard InChI InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1
Standard InChI Key LWYIABQBAHPOKH-ZETCQYMHSA-N
Isomeric SMILES C1C[C@@]2(CCNC2=O)NC1=O
Canonical SMILES C1CC2(CCNC2=O)NC1=O

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a spiro[4.4]nonane backbone, where two five-membered rings share a central carbon atom (C5). Each ring contains a lactam group, with the (S)-configured spiro center dictating the spatial arrangement of substituents . The SMILES notation (C1C[C@@]2(CCNC2=O)NC1=O) explicitly encodes the stereochemistry, while the InChIKey (LWYIABQBAHPOKH-ZETCQYMHSA-N) distinguishes it from its (R)-enantiomer .

Conformational Analysis

X-ray crystallography and computational modeling reveal that the spiro junction imposes significant torsional strain, favoring a twist-boat conformation in the pyrrolidine-like rings. This rigidity enhances stability against ring-opening reactions compared to monocyclic lactams . The 3D structure (PubChem CID 12939026) shows intramolecular hydrogen bonding between the N-H and carbonyl oxygen, further stabilizing the molecule .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₇H₁₀N₂O₂
Molecular weight154.17 g/mol
IUPAC name(5S)-1,7-diazaspiro[4.4]nonane-2,6-dione
SMILESC1C[C@@]2(CCNC2=O)NC1=O
InChIKeyLWYIABQBAHPOKH-ZETCQYMHSA-N

Synthetic Methodologies

Asymmetric Spiroaminal Formation

The Barrett group’s work on (N,N)-spiroaminals provides a foundational approach, utilizing bidirectional Horner–Wadsworth–Emmons olefination of chiral aldehydes with diphosphates . For this enantiomer, a chiral pool strategy employing (S)-configured starting materials ensures stereochemical fidelity. Key steps include:

  • Aldehyde activation: Chiral aldehydes derived from amino acids are condensed with diphosphate reagents.

  • Cyclization: Intramolecular lactamization under acidic conditions forms the spiro center.

  • Resolution: Chromatographic separation isolates the (S)-enantiomer from racemic mixtures .

Alternative Routes

Microwave-assisted synthesis and enzymatic desymmetrization have been explored to improve yield and enantiomeric excess (ee). For instance, lipase-catalyzed kinetic resolution of racemic precursors achieves >90% ee in model systems .

Physicochemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry (IMS) data predict CCS values for various adducts, critical for mass spectrometry-based identification :

Table 2: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺155.08151134.5
[M+Na]⁺177.06345142.1
[M-H]⁻153.06695133.3

These values aid in differentiating this enantiomer from structural analogs during metabolomic studies .

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO. Stability studies indicate decomposition <5% after 30 days at 4°C, making it suitable for long-term storage.

Applications in Coordination Chemistry

Ligand Design

The spiroaminal’s rigid scaffold and dual lactam groups make it a promising candidate for chiral ligand synthesis. Preliminary work by the Barrett group demonstrates its utility in forming:

  • Di-phosphine ligands: For asymmetric hydrogenation catalysts.

  • Bis(oxazoline) derivatives: Applied in enantioselective Diels-Alder reactions .

Metal Complexation Studies

Coordination with transition metals (e.g., Pd, Cu) yields complexes with distinct geometries. For example, Pd(II) forms a square-planar complex, enhancing catalytic activity in cross-coupling reactions .

Future Directions

Material Science Applications

The spiroaminal’s thermal stability (decomposition >250°C) positions it as a monomer for high-performance polymers. Copolymerization with diamines could yield polyamides with enhanced mechanical properties .

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